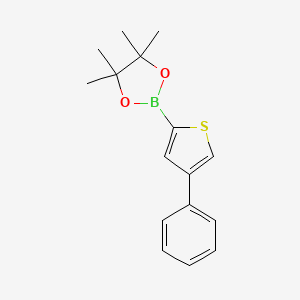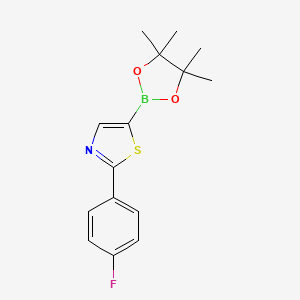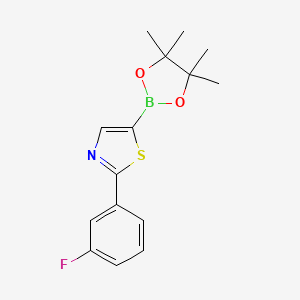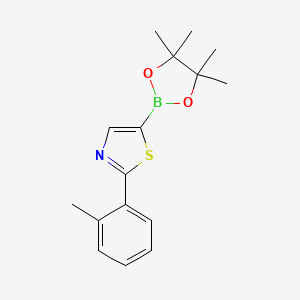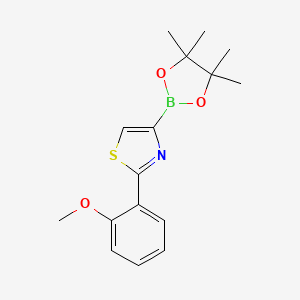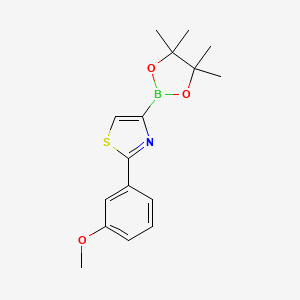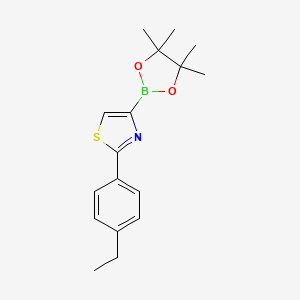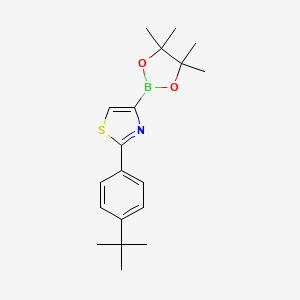
2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester (BTPTBP) is a synthetic organic compound that has become increasingly important in the field of medicinal chemistry. BTPTBP is a versatile compound that can be used in a variety of applications, from the synthesis of drugs and other compounds to its use in various scientific research applications.
Scientific Research Applications
2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester has a variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds and as a catalyst in various organic reactions. It can also be used in the synthesis of drugs and other pharmaceuticals. In addition, this compound is used in the study of enzyme kinetics, as a fluorescent probe for the detection of biological molecules, and as a substrate for the study of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymes, allowing them to catalyze chemical reactions. It is also believed that this compound can interact with proteins and other biomolecules, allowing it to modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to modulate the activity of certain proteins, including those involved in the regulation of gene expression. In addition, this compound has been shown to interact with certain receptors, including the serotonin receptor.
Advantages and Limitations for Lab Experiments
2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a relatively inexpensive compound, making it accessible to researchers. It is also a relatively stable compound, allowing it to be used in a variety of experiments. However, this compound also has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are a number of potential future applications for 2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester. It could be used in the development of new drugs and other pharmaceuticals, as well as in the development of new catalysts for organic reactions. It could also be used in the development of new fluorescent probes for the detection of biological molecules, and in the study of enzyme kinetics and the regulation of gene expression. In addition, this compound could be used in the development of new analytical techniques for the detection and characterization of biomolecules.
Synthesis Methods
2-(4-tert-Butylphenyl)thiazole-4-boronic acid pinacol ester can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenylthiazol-2-ylboronic acid with pinacol ester in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a nucleophilic displacement of the boron atom of the thiazole ring and a subsequent elimination of the pinacol ester. The product of the reaction is a stable, crystalline solid with a melting point of 144-145°C.
properties
IUPAC Name |
2-(4-tert-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO2S/c1-17(2,3)14-10-8-13(9-11-14)16-21-15(12-24-16)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGBQINASHUEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

